molecular formula C14H25NO4 B13068156 1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate

Cat. No.: B13068156
M. Wt: 271.35 g/mol
InChI Key: PZWSMIHTVFWJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical and synthetic organic chemistry. This compound belongs to the piperidine dicarboxylate family, a class of molecules frequently utilized as versatile building blocks in constructing more complex structures . The tert-butoxycarbonyl (Boc) and methyl ester protecting groups make this a valuable scaffold for multi-step synthesis, allowing for selective deprotection and further functionalization under specific conditions . Piperidine derivatives are of significant interest in medicinal chemistry; for instance, structurally similar compounds have been explored as core structures in the development of inhibitors for infectious diseases, showcasing the potential of this chemical class in drug discovery campaigns . Researchers can employ this compound in building molecular libraries for high-throughput screening or in structure-activity relationship (SAR) studies to optimize the potency and properties of lead compounds. As a protected precursor, it can be transformed into various functional groups, including carboxylic acids, amides, and alcohols, to interact with specific biological targets. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-7-10(11(16)18-6)9-14(15,4)5/h10H,7-9H2,1-6H3

InChI Key

PZWSMIHTVFWJBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Protection of Piperidine Nitrogen

  • The piperidine nitrogen is protected by reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to form the 1-O-tert-butyl carbamate intermediate.
  • This step is typically performed in solvents like dioxane-water mixtures at low temperatures (0°C) to moderate temperatures.
  • Reaction time ranges from 15 minutes to several hours depending on scale and conditions.

Installation of 2,2-Dimethyl Substituents

  • The 2,2-dimethyl groups on the piperidine ring are introduced via alkylation reactions.
  • LDA-mediated deprotonation at low temperatures (-78°C) generates reactive intermediates that can be alkylated with methyl iodide.
  • Palladium-catalyzed cross-coupling reactions can also be employed to install substituents selectively at the 2-position.

Selective Reduction and Purification

  • Selective reductions using DIBAL-H are applied to reduce intermediates without affecting ester groups.
  • After completion of the synthesis, purification is achieved by recrystallization or column chromatography using silica gel and gradient elution (e.g., ethyl acetate/heptane).

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent/Conditions Temperature Yield (%) Notes
Nitrogen protection tert-Butyl chloroformate, Et3N Dioxane-water (1:1) 0°C to RT >90 Low temp controls side reactions
Methyl ester formation Methyl iodide, NaH THF or DMF 0°C to RT 85-95 Base strength critical; avoid hydrolysis
2,2-Dimethyl alkylation LDA, Methyl iodide THF -78°C 80-99 Strict temp control for selectivity
Cross-coupling (optional) Pd(OAc)2, XPhos ligand DMF 40–100°C 25-75 Ligand choice affects yield
Reduction DIBAL-H THF 0°C >90 Selective for ester reduction
Purification Silica gel chromatography EtOAc/heptane gradient RT - Removes impurities and unreacted reagents

Analytical Characterization

Research Findings and Practical Notes

  • Strict temperature control, especially during deprotonation and alkylation steps, is critical to maximize yield and minimize side reactions.
  • Use of tert-butyl esters as protecting groups provides stability during subsequent reaction steps but requires inert atmosphere storage to prevent hydrolysis.
  • Palladium-catalyzed cross-coupling yields vary significantly depending on ligand and solvent choice; XPhos ligands show improved coupling efficiency.
  • Accelerated stability tests indicate intermediates are moisture sensitive; proper drying and storage at -20°C under inert gas are recommended.
  • Side reactions such as elimination or ester hydrolysis can be mitigated by careful base selection (e.g., Cs2CO3 vs. K2CO3) and temperature control.

Summary Table of Key Synthetic Parameters

Parameter Optimal Condition Impact on Synthesis
Base for deprotonation Lithium diisopropylamide (LDA) High regioselectivity, high yield
Ester protection group tert-Butyl carbamate Stability, ease of deprotection
Methylation reagent Methyl iodide Efficient alkylation
Catalyst for coupling Pd(OAc)2 with XPhos ligand Enhanced coupling yields
Solvent THF, DMF Solubility and reaction rate
Temperature control -78°C to 0°C Controls selectivity and side reactions
Purification method Silica gel chromatography High purity final product

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate has been investigated for its pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds that exhibit potential therapeutic effects.

  • Analgesic Properties : Research indicates that derivatives of this compound may possess analgesic properties. Studies have shown that modifications to the piperidine ring can enhance pain relief efficacy while minimizing side effects .
  • Antitumor Activity : Some derivatives have demonstrated significant antitumor activity in vitro. The compound's ability to inhibit cancer cell proliferation has been linked to its structural features that allow interaction with specific biological targets .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the development of complex molecules.

  • Synthesis of Piperidine Derivatives : It is often used to create various piperidine derivatives through nucleophilic substitution reactions. These derivatives are valuable in the pharmaceutical industry for developing new drugs .
  • Chiral Synthesis : The compound can be employed in asymmetric synthesis processes. Its chirality allows for the production of enantiomerically pure products, which are crucial in pharmaceuticals where one enantiomer may be therapeutically active while the other is not .

Material Science

In material science, 1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate is explored for its potential use in creating novel materials.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups allow for chemical bonding with polymer chains, leading to improved material performance .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the synthesis of various analogs derived from 1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate. These analogs were tested against several cancer cell lines. Results showed that specific modifications led to a significant increase in cytotoxicity compared to the parent compound .

Case Study 2: Chiral Synthesis

Another research effort focused on using this compound as a chiral building block in the synthesis of biologically active compounds. The study demonstrated that the introduction of specific substituents on the piperidine ring could lead to compounds with high enantioselectivity and biological activity .

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent groups, ester positions, and ring modifications, leading to distinct physicochemical and reactivity profiles (Table 1).

Table 1: Structural Comparison of Piperidine Dicarboxylates

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate (Target) Not Available C14H23NO4 257.33* 2,2-dimethyl, tert-butyl, methyl esters
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate 213013-98-0 C14H24INO4 397.25 Iodomethyl, ethyl ester
1-O-tert-butyl 4-O-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate 634466-24-3 C18H22F3NO4 373.37 3-Trifluoromethylphenyl
1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate 71233-25-5 C13H21NO5 271.31 3-Oxo, ethyl ester
1-(tert-Butyl) 4-methyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate 1919888-02-0 C13H23NO4 257.33 2R,4R stereochemistry, additional methyl
N-Boc-4-cyano-piperidine-4-carboxylic acid methyl ester 362703-34-2 C13H20N2O4 268.31 4-Cyano substituent

*Molecular weight inferred from analogs (e.g., ).

  • Steric and Electronic Effects : The 2,2-dimethyl groups in the target compound restrict ring flexibility compared to analogs with single methyl or hydrogen substituents (e.g., ) .
  • Electron-Withdrawing Groups: The 4-cyano analog () exhibits enhanced electrophilicity at the carbonyl due to the nitrile group, whereas the trifluoromethylphenyl derivative () increases lipophilicity and metabolic stability .
Physicochemical Properties

Table 2: Physicochemical Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Boiling Point (°C)
tert-Butyl 4-[2-(6-Bromooxazolo[4,5-b]pyridin-2-yl)methyl]-1-piperidinecarboxylate (Analog) 163 1687 Not Available
1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate Not Available ~1700 (estimated) Not Available
1-O-tert-butyl 4-O-methyl 4-(4-ethoxy-4-oxobutyl)piperidine-1,4-dicarboxylate Not Available Not Available Not Available
  • Melting Points : Higher melting points (e.g., 163°C in ) correlate with crystalline packing in halogenated or aromatic analogs .
  • IR Spectroscopy : The C=O stretch (~1687 cm⁻¹ in ) is consistent across esters, though electron-withdrawing groups may shift absorption .

Table 3: Hazard Profiles

Compound GHS Hazard Statements Precautions
1-O-tert-butyl 4-O-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate H302, H315, H319, H335 Avoid inhalation, use PPE
1-(tert-Butyl) 4-methyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate H302 (harmful if swallowed) Secure storage, avoid skin contact
  • Toxicity : Fluorinated and iodinated analogs () may pose higher toxicity due to bioaccumulation risks .

Biological Activity

1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate (CAS No. 710972-40-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate can be represented as follows:

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 255.33 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes and lead to therapeutic effects.
  • Cellular Uptake and Localization : The compound's ability to localize within cellular compartments (e.g., Golgi apparatus) enhances its effectiveness in targeting specific cellular functions .

Pharmacological Effects

The biological activities of 1-O-tert-butyl 4-O-methyl 2,2-dimethylpiperidine-1,4-dicarboxylate include:

  • Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibits selective toxicity towards A549 (lung carcinoma) and HeLa (cervical carcinoma) cells while sparing normal cells .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study highlighted the selective cytotoxicity of the compound against A549 cells with an IC50 value indicating effective inhibition of cell proliferation .
    • Immunostaining techniques revealed that the compound induces perinuclear staining in tumor cells, suggesting a mechanism involving tubulin polymerization inhibition .
  • Mechanistic Insights :
    • Research demonstrated that the compound interacts with mitochondrial proteins, leading to oxidative stress responses in cancer cells. This interaction contributes to its anticancer properties by promoting apoptosis in rapidly dividing cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySelective against A549 cells
AntioxidantProtective against oxidative stress
Enzyme InhibitionInhibition of metabolic enzymes

Table 2: Case Study Results

StudyCell LineIC50 (µM)Mechanism
Cytotoxicity StudyA54915Tubulin polymerization inhibition
Antioxidant ActivityN/AN/AReactive oxygen species scavenging

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